molecular formula C16H23N3 B256768 N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine

N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine

Cat. No. B256768
M. Wt: 257.37 g/mol
InChI Key: JMTDQPMQYUQHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine, also known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. DMQD is a quinoline derivative that has been synthesized through various methods and has shown promising results in biological and medical fields.

Scientific Research Applications

N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has shown potential in various scientific research fields, including medicinal chemistry, catalysis, and material science. In medicinal chemistry, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has been studied as a potential drug candidate for cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. In catalysis, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has been utilized as a ligand in transition metal-catalyzed reactions. In material science, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has been incorporated into polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine varies depending on its application. In cancer treatment, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors, such as N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine, can induce cell cycle arrest and apoptosis in cancer cells. In metal ion detection, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine acts as a chelating agent, forming stable complexes with metal ions that emit fluorescence upon excitation. In catalysis, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine acts as a bidentate ligand, coordinating with transition metals to form complexes that catalyze various reactions.
Biochemical and Physiological Effects:
N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has been shown to have various biochemical and physiological effects, depending on its concentration and application. In cancer treatment, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has been shown to induce oxidative stress and DNA damage in cancer cells. Additionally, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has been shown to inhibit the migration and invasion of cancer cells. In metal ion detection, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has been shown to selectively detect metal ions, such as zinc and cadmium, in biological and environmental samples. In catalysis, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has been shown to enhance the activity and selectivity of transition metal catalysts.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has several advantages as a research tool, including its easy synthesis, high purity, and diverse applications. Additionally, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has low toxicity and can be used in various biological and environmental samples. However, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has some limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity. Additionally, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine can be expensive and time-consuming to synthesize, limiting its availability for research purposes.

Future Directions

N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine has shown promising results in various scientific research fields, and future directions for its use include the development of new cancer therapies, the design of novel catalytic systems, and the synthesis of functional materials. Additionally, N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine can be modified to enhance its properties, such as its selectivity and sensitivity, for specific applications. Furthermore, the use of N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine in combination with other compounds or materials can lead to the development of new hybrid systems with enhanced properties.

Synthesis Methods

N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine can be synthesized through various methods, including the reaction of 2,6-dimethylquinoline with 1,3-diaminopropane in the presence of a catalyst. The reaction involves the formation of a carbon-nitrogen bond between the quinoline and diamine molecules. The resulting N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine compound can be purified using different techniques, such as column chromatography, recrystallization, or distillation.

properties

Product Name

N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)-N//',N//'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C16H23N3/c1-12-6-7-15-14(10-12)16(11-13(2)18-15)17-8-5-9-19(3)4/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,18)

InChI Key

JMTDQPMQYUQHCG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2NCCCN(C)C)C

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NCCCN(C)C

Origin of Product

United States

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